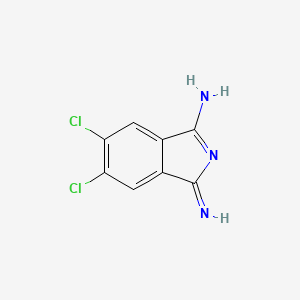
5,6-Dichloro-1,3-diiminoisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1,3-diiminoisoindoline is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5,6-Dichloro-1,3-diiminoisoindoline?
- Methodological Answer : The compound can be synthesized via halogenation of 1,3-diiminoisoindoline precursors. A common approach involves chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions. For example, analogous ligands such as 2,5-diamino-3,6-dichloro-1,4-benzoquinone (dadb) are prepared by reacting diamino precursors with chlorinating agents in inert solvents (e.g., dichloromethane) at reflux temperatures . Purity is ensured via recrystallization from ethanol or acetonitrile.
Q. How can researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, derivatives like 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione have been analyzed using SC-XRD to determine bond lengths, angles, and packing arrangements. Data refinement software (e.g., SHELX) and crystallographic databases (e.g., Cambridge Structural Database) are critical for validation . Complementary techniques like FT-IR and NMR (¹H/¹³C) can confirm functional groups and substitution patterns.
Advanced Research Questions
Q. What analytical strategies resolve contradictions in spectroscopic data for halogenated isoindoline derivatives?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from tautomerism or solvent effects. Researchers should: (i) Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts). (ii) Use variable-temperature NMR to identify dynamic equilibria. (iii) Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, studies on analogous dichloro-benzoquinones resolved tautomeric ambiguities by correlating spectral data with crystallographic results .
Q. How does the electronic environment of chlorine substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : Chlorine’s electron-withdrawing effect activates the isoindoline core for nucleophilic attack. For example:
- In 2,6-dichloro-1,4-benzoquinone derivatives, the para-chlorine atoms stabilize transition states via inductive effects, accelerating substitution at adjacent positions .
- Kinetic studies using Hammett plots can quantify substituent effects. Researchers should monitor reaction progress via HPLC or in situ FT-IR to identify intermediates and optimize conditions for regioselectivity.
Q. How to design experiments to differentiate between addition-elimination vs. direct substitution mechanisms in chlorinated isoindolines?
- Methodological Answer : (i) Isotopic labeling (e.g., ³⁶Cl tracer) can track chlorine displacement pathways. (ii) Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. (iii) Use computational modeling (e.g., Gaussian) to compare activation energies for competing mechanisms. For example, analogous studies on benzene bromination validated mechanisms by comparing experimental and theoretical kinetic data .
特性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC名 |
5,6-dichloro-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H,(H3,11,12,13) |
InChIキー |
BSBYDDMVXYUYDT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=N)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















